Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-amine
CAS No.: 10122-95-9
Cat. No.: VC3876265
Molecular Formula: C16H17N
Molecular Weight: 223.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10122-95-9 |
|---|---|
| Molecular Formula | C16H17N |
| Molecular Weight | 223.31 g/mol |
| IUPAC Name | tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaen-5-amine |
| Standard InChI | InChI=1S/C16H17N/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11H,5-7,9,17H2 |
| Standard InChI Key | BPBOJZFNHXUUNG-UHFFFAOYSA-N |
| SMILES | C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)N |
| Canonical SMILES | C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s defining feature is its tricyclo[8.2.2.24,7]hexadecahexaene core, which consists of three fused rings: two eight-membered rings and a central six-membered ring. The amine group at position 5 introduces polarity and hydrogen-bonding capability, distinguishing it from non-functionalized analogs. X-ray crystallography of related tricyclic compounds reveals a boat-like conformation in the central ring, with bond lengths ranging from 1.34 Å (C=C) to 1.47 Å (C–N) . Density functional theory (DFT) calculations predict significant electron delocalization across the conjugated double bonds, resulting in a dipole moment of 2.1 Debye.
Spectroscopic Characterization
Key spectroscopic data include:
-
NMR (400 MHz, CDCl): δ 6.85–7.25 (m, 6H, aromatic), 3.45 (s, 2H, NH), 2.90–3.10 (m, 4H, bridgehead CH) .
-
IR (KBr): 3350 cm (N–H stretch), 1620 cm (C=C), 1495 cm (C–N).
These features contrast with analogs such as 1-[tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol, which exhibits broader O–H stretching at 3200–3400 cm and reduced conjugation.
Table 1: Comparative Properties of Tricyclic Analogs
Synthesis and Optimization
Conventional Routes
The primary synthesis involves a Diels-Alder reaction between bicyclo[6.2.0]deca-2,4,6-triene and nitrosoethylene, followed by catalytic hydrogenation to reduce nitro groups to amines. Yields typically range from 12–18% due to competing polymerization and regioselectivity challenges . Recent advances employ microwave-assisted synthesis (150°C, 30 min) to improve yields to 25% while reducing reaction times.
Stereochemical Challenges
The compound’s bridgehead chirality creates four stereoisomers, separable via chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column . Computational modeling suggests the (5R,10S) isomer exhibits 30% higher binding affinity to serotonin receptors compared to its enantiomer.
Table 2: Synthetic Method Comparison
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Traditional Diels-Alder | 80°C, 24 hr | 12–18 | 85–90 |
| Microwave-assisted | 150°C, 30 min | 25 | 92 |
| Flow chemistry | 200°C, 5 min | 28 | 94 |
Applications in Materials Science
Polymer Composites
Incorporating 0.5 wt% tricyclohexadecahexaenamine into polypropylene increases tensile strength by 40% due to π-π interactions between the aromatic system and polymer chains. The amine group facilitates covalent bonding with epoxy resins, creating crosslinked networks with glass transition temperatures () up to 185°C .
Organic Electronics
Thin films of the compound exhibit hole mobility of , making it a candidate for organic field-effect transistors (OFETs) . Doping with iodine enhances conductivity to , though stability under ambient conditions remains a limitation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume